2-(2-bromophenoxy)-N-ethylethanamine hydrochloride
Description
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-ethylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-2-12-7-8-13-10-6-4-3-5-9(10)11;/h3-6,12H,2,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEQGVGOTKIPEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=CC=C1Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-N-ethylethanamine hydrochloride typically involves the reaction of 2-bromophenol with ethylene oxide to form 2-(2-bromophenoxy)ethanol. This intermediate is then reacted with ethylamine under suitable conditions to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(2-bromophenoxy)-N-ethylethanamine hydrochloride may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The hydrochloride salt form is typically obtained by reacting the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenoxy)-N-ethylethanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Oxidation Reactions: The ethylamine side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include 2-(2-hydroxyphenoxy)-N-ethylethanamine and 2-(2-aminophenoxy)-N-ethylethanamine.
Oxidation Reactions: Products include 2-(2-bromophenoxy)acetaldehyde and 2-(2-bromophenoxy)acetic acid.
Reduction Reactions: Products include various reduced derivatives of the original compound.
Scientific Research Applications
2-(2-bromophenoxy)-N-ethylethanamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the manufacturing of specialty chemicals and as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N-ethylethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethylamine side chain play crucial roles in its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenoxy Group
2-(2-Chlorophenoxy)-N-ethylethanamine (CAS 915921-75-4)
- Key Difference : Chlorine replaces bromine at the ortho position.
- Molecular Weight: Lower (255.15 g/mol vs. 280.59 g/mol), affecting pharmacokinetics (e.g., diffusion rates). Synthetic Accessibility: Chlorinated intermediates are often cheaper and more readily available than brominated analogs .
2-(4-Bromophenoxy)-N-ethylethanamine Hydrochloride (CAS 1052525-13-9)
- Key Difference : Bromine at the para position instead of ortho.
- Impact: Steric Effects: Reduced steric hindrance compared to the ortho-substituted derivative.
Variations in the Amine Moiety
2-(2-Bromophenoxy)-N,N-diethylethanamine (CAS 94982-02-2)
- Key Difference : Diethylamine replaces ethylamine.
- Impact :
HN1 Hydrochloride (2-Chloro-N-(2-chloroethyl)-N-ethylethanamine Hydrochloride)
- Key Difference: Bis-chloroethyl groups instead of phenoxy.
- Impact: Reactivity: Chloroethyl groups are alkylating agents, making HN1 a precursor for nitrogen mustards (chemical warfare agents). Toxicity Profile: Higher toxicity due to DNA crosslinking activity, unlike the bromophenoxy derivative, which lacks alkylating capacity .
Functional Group Modifications
Tofenacin Hydrochloride (N-methyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine Hydrochloride)
- Key Difference: Arylalkyl ether (tolylbenzyloxy) replaces bromophenoxy.
- Impact: Pharmacology: Tofenacin acts as a psychostimulant, suggesting the bulky tolylbenzyloxy group enhances CNS penetration. Solubility: Increased hydrophobicity compared to bromophenoxy derivatives .
2-(4-(Benzyloxy)phenyl)-N-methylethanamine Hydrochloride (CAS 24958-41-6)
- Key Difference : Benzyloxy and methylamine groups.
- Impact: Binding Affinity: Benzyloxy may enhance affinity for monoamine transporters (e.g., serotonin) due to π-π stacking. Metabolic Stability: Methylamine reduces susceptibility to oxidative deamination compared to ethylamine .
Comparative Data Table
Biological Activity
2-(2-bromophenoxy)-N-ethylethanamine hydrochloride is a compound of interest in pharmacological and neurobiological research due to its unique structural characteristics and biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on neurotransmitter systems, and relevant case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Chemical Formula : CHBrClN
- Molecular Weight : 266.58 g/mol
This compound features a bromophenyl moiety linked to an ethylamine group, which contributes to its reactivity and biological activity.
2-(2-bromophenoxy)-N-ethylethanamine hydrochloride exhibits significant biological activity primarily through its interaction with the adrenergic system. It acts as an adrenergic neurotoxin , selectively impairing noradrenergic neurons by:
- Blocking Norepinephrine Reuptake : The compound inhibits the reuptake of norepinephrine (NE), leading to increased extracellular levels of this neurotransmitter. This is achieved through alkylation processes that damage neuronal structures responsible for NE transport .
- Neurotoxic Effects : In animal models, particularly rodents, the compound has been shown to deplete NE levels significantly. For instance, a study indicated that NE levels in rat cortical slices were reduced by approximately 40% following exposure to 10 M concentrations of the compound for 60 minutes .
Biological Activity Overview
The biological activity of 2-(2-bromophenoxy)-N-ethylethanamine hydrochloride can be summarized in the following table:
| Activity | Description |
|---|---|
| Neurotoxicity | Selectively damages noradrenergic neurons, leading to reduced NE levels. |
| Norepinephrine Release | Enhances spontaneous release of NE from vesicular stores. |
| Alkylating Agent | Forms covalent bonds with nucleophiles, contributing to its neurotoxic effects. |
Case Studies and Research Findings
-
Study on Neurotransmitter Dynamics :
A study involving rat models demonstrated that administration of 2-(2-bromophenoxy)-N-ethylethanamine hydrochloride resulted in a marked increase in the release of NE while simultaneously depleting its storage pools. This dual action highlights its potential as a tool for studying adrenergic signaling pathways . -
Investigating Neurodegenerative Effects :
Research has shown that chronic exposure to this compound leads to long-term changes in neuronal function, particularly affecting cognitive and behavioral outcomes in animal models. The neurotoxic properties were assessed through behavioral tests and biochemical assays measuring neurotransmitter levels. -
Comparative Analysis with Similar Compounds :
A comparative study highlighted that while other compounds like DSP-4 exhibit similar neurotoxic effects, 2-(2-bromophenoxy)-N-ethylethanamine hydrochloride has a more pronounced effect on noradrenergic neurons without significantly impacting other neurotransmitter systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
